

# Aluminum Zinc Oxide (AZO) as a Transparent Conducting Electrode: Application Notes and Protocols

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## Compound of Interest

Compound Name: Aluminum zinc oxide

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## Introduction

Aluminum-doped Zinc Oxide (AZO) has emerged as a compelling alternative to conventional transparent conducting oxides (TCOs), most notably Indium Tin Oxide (ITO), for a wide range of optoelectronic applications. Its appeal stems from a combination of high electrical conductivity, excellent optical transparency in the visible spectrum, low cost, non-toxicity, and abundance of its constituent materials.<sup>[1][2]</sup> This combination of properties makes AZO a highly attractive material for devices such as solar cells, light-emitting diodes (LEDs), organic light-emitting diodes (OLEDs), touch screens, and flexible electronics.<sup>[1][3][4]</sup>

This document provides detailed application notes and experimental protocols for the deposition and characterization of AZO thin films, intended to guide researchers and scientists in leveraging this versatile material for their specific applications.

## Key Properties and Advantages of AZO

- High Transparency: AZO thin films can achieve optical transmittance exceeding 85-90% in the visible range of the electromagnetic spectrum.<sup>[1][5][6]</sup>
- Excellent Conductivity: The electrical resistivity of AZO can be tailored over a wide range, with values as low as  $10^{-4}$  Ω·cm being achievable, making it suitable for applications

requiring low sheet resistance.[6][7]

- Cost-Effectiveness: Zinc and aluminum are significantly more abundant and less expensive than indium, the primary component of ITO, leading to lower material costs.[2]
- Non-Toxicity: AZO is considered environmentally friendly and non-toxic, a significant advantage over the potentially hazardous nature of indium-based materials.[1]
- Stability: AZO exhibits good stability in hydrogen plasma environments, which is beneficial for the fabrication of certain types of solar cells.[8]

## Applications

AZO's versatile properties make it suitable for a variety of applications:

- Solar Cells: As a transparent front electrode, AZO facilitates the passage of sunlight to the active layer while efficiently collecting charge carriers. It is used in thin-film solar cells, including copper indium gallium selenide (CIGS) and perovskite solar cells.[1][8][9]
- LEDs and OLEDs: In light-emitting devices, AZO serves as a transparent anode, allowing light to escape the device. Its tunable work function is also advantageous for optimizing charge injection.[10][11][12]
- Displays and Touch Screens: The high transparency and conductivity of AZO make it an excellent choice for electrodes in liquid crystal displays (LCDs) and capacitive touch screens. [3][4]
- Flexible Electronics: AZO's mechanical flexibility, superior to that of the more brittle ITO, makes it well-suited for applications in flexible and wearable devices.[1]

## Data Presentation: Properties of AZO Thin Films

The properties of AZO thin films are highly dependent on the deposition method and its associated parameters. The following tables summarize typical quantitative data for AZO films prepared by common techniques.

Table 1: Properties of Sputtered AZO Thin Films

Deposition Technique	Substrate Temperature (°C)	Sputtering Power (W)	Working Pressure (Pa)	Resistivity (Ω·cm)	Transmittance (%)	Reference
DC Sputtering	Room					
Magnetron Sputtering	Temperature	100	1.5	$9.7 \times 10^{-4}$	>80	[7]
RF Sputtering	Room					
Magnetron Sputtering	Temperature	100	3 mTorr	$2.02 \times 10^{-3}$	>80	[13]
RF Sputtering	200	150	$2 \times 10^{-3}$ mbar	-	>80	[14]
Cold DC Sputtering	Room					
Magnetron Sputtering	Temperature	-	-	$9.1 \times 10^{-4}$	78.5	[9][15]
Ion-Beam Sputtering	Room Temperature	-	$1.0 \times 10^{-4}$ torr	$9.4 \times 10^{-4}$ (post-annealed at 125°C)	80-90	[2]

Table 2: Properties of Sol-Gel Derived AZO Thin Films

Al Doping (mol%)	Annealing Temperature (°C)	Resistivity (Ω·cm)	Transmittance (%)	Band Gap (eV)	Reference
2	500	2.05	84.19	3.67	[16][17]
1.5 (with 1.0 mol% Cu co-doping)	-	$1.16 \times 10^{-3}$	High	3.35 - 3.44	[18]

Table 3: Properties of AZO Thin Films Grown by Atomic Layer Deposition (ALD)

Deposition Temperature (°C)	Al Doping (%)	Resistivity (Ω·cm)	Transmittance (%)	Reference
150-325	5	-	~100	[3]
160	Varied	~10 <sup>-3</sup>	>80	[19]
100	Varied	-	-	[1]

## Experimental Protocols

### Protocol 1: Deposition of AZO Thin Films by RF Magnetron Sputtering

This protocol describes a general procedure for depositing AZO thin films using an RF magnetron sputtering system.

1. Substrate Preparation: 1.1. Clean the glass substrates ultrasonically in a sequence of deionized water, acetone, and isopropyl alcohol for 15 minutes each. 1.2. Dry the substrates with a nitrogen gun.
2. Sputtering System Preparation: 2.1. Load the cleaned substrates into the sputtering chamber. 2.2. Use a ceramic target of ZnO doped with 2 wt% Al<sub>2</sub>O<sub>3</sub>. 2.3. Evacuate the chamber to a base pressure of at least 1 x 10<sup>-5</sup> mbar.
3. Deposition Parameters: 3.1. Introduce high-purity argon (Ar) as the sputtering gas. 3.2. Set the working pressure to a desired value (e.g., 3 mTorr).[\[13\]](#) 3.3. Set the RF power to a specific value (e.g., 100 W).[\[13\]](#) 3.4. Maintain the substrate at room temperature or heat to a desired temperature. 3.5. Pre-sputter the target for approximately 5-10 minutes with the shutter closed to remove any surface contaminants. 3.6. Open the shutter to begin deposition on the substrates. 3.7. The deposition time will determine the final film thickness.
4. Post-Deposition: 4.1. After deposition, allow the substrates to cool down in a vacuum or in an inert gas atmosphere. 4.2. Vent the chamber and remove the coated substrates.
5. Characterization: 5.1. Measure the film thickness using a profilometer or ellipsometer. 5.2. Determine the sheet resistance using a four-point probe. 5.3. Measure the optical

transmittance using a UV-Vis spectrophotometer. 5.4. Analyze the crystal structure using X-ray diffraction (XRD). 5.5. Examine the surface morphology using atomic force microscopy (AFM) or scanning electron microscopy (SEM).

## Protocol 2: Synthesis of AZO Thin Films by Sol-Gel Method

This protocol outlines a typical sol-gel process for fabricating AZO thin films.

1. Precursor Solution Preparation: 1.1. Prepare a 0.75 M solution of zinc acetate dihydrate  $[\text{Zn}(\text{CH}_3\text{COO})_2 \cdot 2\text{H}_2\text{O}]$  in ethanol. 1.2. Add monoethanolamine (MEA) as a stabilizer, with a molar ratio of MEA to zinc acetate of 2:1. 1.3. For doping, add aluminum nitrate nonahydrate  $[\text{Al}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}]$  to the solution to achieve the desired Al/Zn atomic ratio (e.g., 1-2 at.%).<sup>[20]</sup> 1.4. Stir the solution at room temperature until all components are completely dissolved to obtain a clear and homogeneous sol. 1.5. Age the sol for a specific period (e.g., 24 hours) at room temperature.
2. Thin Film Deposition (Spin Coating): 2.1. Clean the substrates as described in Protocol 1. 2.2. Dispense a small amount of the sol onto the substrate. 2.3. Spin coat at a typical speed of 3000 rpm for 30 seconds.<sup>[20]</sup> 2.4. After each coating, preheat the film on a hot plate at a temperature around 300°C for 10 minutes to evaporate the solvent and organic residuals.<sup>[20]</sup> 2.5. Repeat the coating and preheating steps to achieve the desired film thickness.
3. Annealing: 3.1. After the final layer is deposited and preheated, anneal the films in a furnace at a temperature of approximately 550°C for 2 hours to promote crystallization.<sup>[20]</sup>
4. Characterization: 4.1. Characterize the films using the techniques described in Protocol 1.

## Protocol 3: Deposition of AZO Thin Films by Atomic Layer Deposition (ALD)

This protocol provides a general procedure for growing AZO thin films using ALD.

1. Substrate Preparation: 1.1. Clean the substrates as described in Protocol 1.
2. ALD System and Precursors: 2.1. Use a commercial ALD reactor. 2.2. Utilize diethylzinc (DEZ) as the zinc precursor, trimethylaluminum (TMA) as the aluminum precursor, and

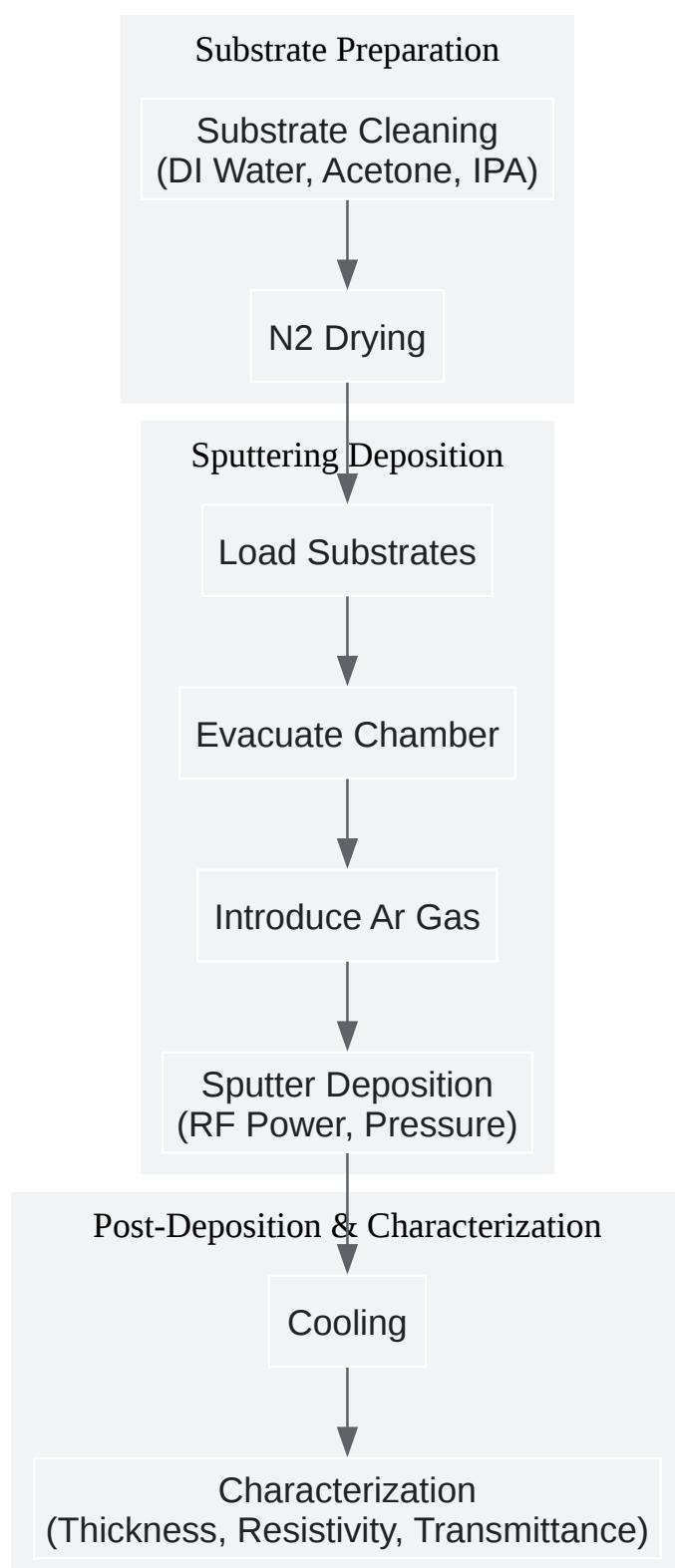
deionized water ( $H_2O$ ) as the oxygen precursor.[8][19] 2.3. Use high-purity nitrogen ( $N_2$ ) as the carrier and purge gas.

3. Deposition Cycle: 3.1. Set the substrate temperature (e.g., 160°C).[19] 3.2. An ALD cycle for  $ZnO$  consists of four steps: a. DEZ pulse b.  $N_2$  purge c.  $H_2O$  pulse d.  $N_2$  purge 3.3. An ALD cycle for  $Al_2O_3$  consists of four steps: a. TMA pulse b.  $N_2$  purge c.  $H_2O$  pulse d.  $N_2$  purge 3.4. To deposit AZO, alternate between  $ZnO$  and  $Al_2O_3$  cycles. The doping concentration is controlled by the ratio of  $ZnO$  to  $Al_2O_3$  cycles (e.g., 'm' cycles of  $ZnO$  followed by one cycle of  $Al_2O_3$ ).[19] A common pulse time is around 0.5 seconds with a purge time of 10 seconds.[1]

4. Deposition Process: 4.1. Repeat the supercycle ( $m$   $ZnO$  cycles + 1  $Al_2O_3$  cycle) until the desired film thickness is achieved. The film thickness is precisely controlled by the number of cycles.

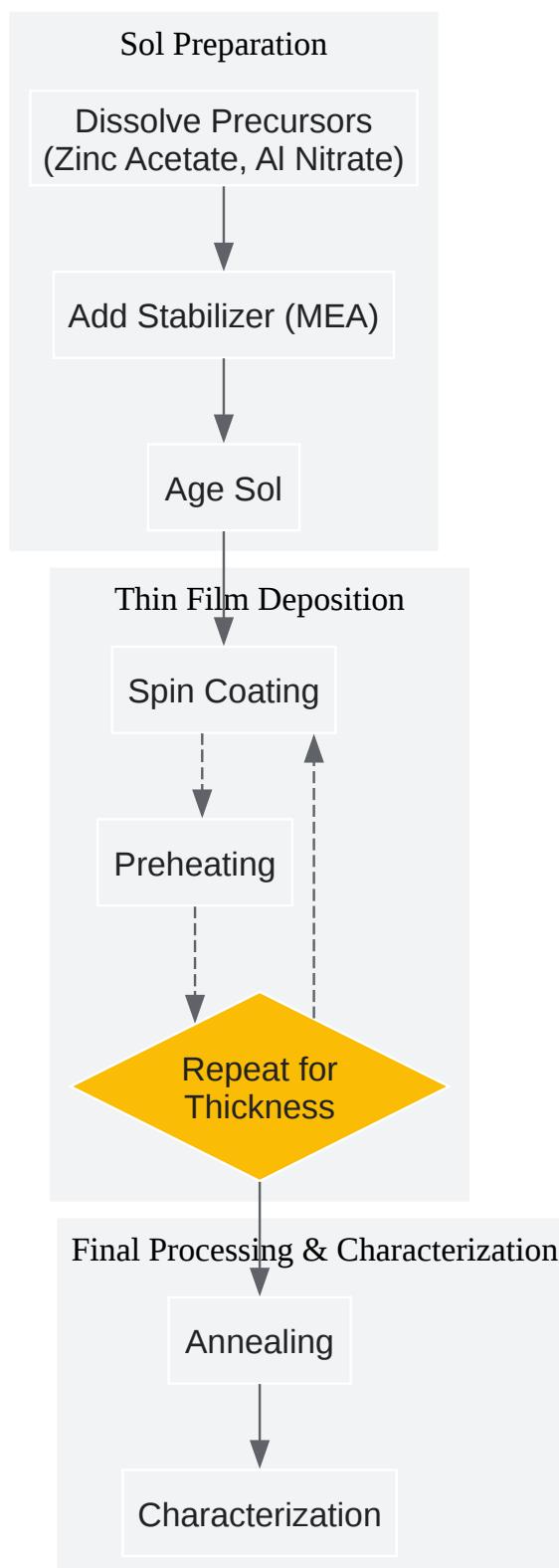
5. Characterization: 5.1. Characterize the films using the techniques described in Protocol 1.

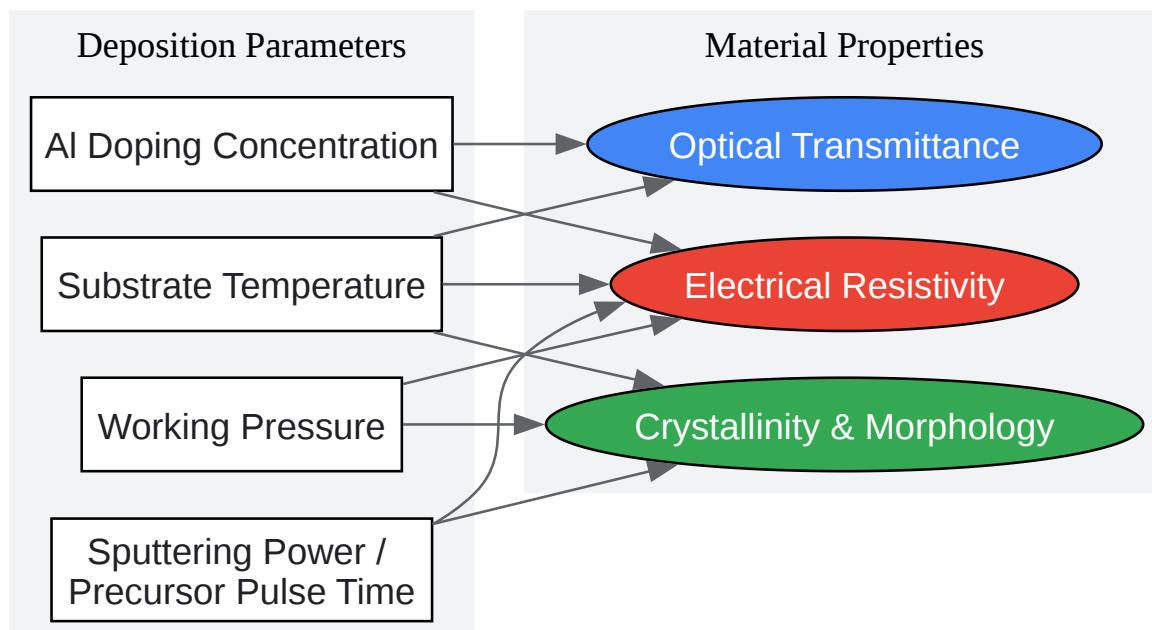
## Visualizations



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Caption: Workflow for AZO thin film deposition by sputtering.





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